2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with:
- A 2-fluorophenylpiperazine group at position 2, which may enhance receptor-binding affinity due to fluorination’s electron-withdrawing effects.
- A Z-configured thiazolidinone-methylidene moiety at position 3, contributing to conformational rigidity and hydrogen-bonding interactions.
The thiazolidinone moiety is likely introduced through Knoevenagel condensation. Bioactivity data are inferred from structural analogs; for example, piperazine-containing compounds often target serotonin or dopamine receptors, while thiazolidinones are associated with antimicrobial or kinase inhibitory activity .
Properties
Molecular Formula |
C26H24FN5O2S2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24FN5O2S2/c1-3-10-31-25(34)21(36-26(31)35)15-18-23(28-22-9-8-17(2)16-32(22)24(18)33)30-13-11-29(12-14-30)20-7-5-4-6-19(20)27/h3-9,15-16H,1,10-14H2,2H3/b21-15- |
InChI Key |
OZDSNNMXAXPVBH-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5F)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 2-(2-fluorophenyl)piperazine.
Synthesis of the Thiazolidinone Moiety: This step involves the reaction of a suitable aldehyde with thiosemicarbazide to form the thiazolidinone ring.
Coupling Reactions: The final step involves coupling the piperazine derivative with the thiazolidinone moiety and the pyrido[1,2-a]pyrimidin-4-one core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Thiazolidinone Reactivity
The thiazolidinone ring (4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene) is a key reactive site due to its sulfur and carbonyl groups:
Piperazine Ring Reactivity
The 4-(2-fluorophenyl)piperazine group is susceptible to electrophilic substitution and coordination:
Pyrido-Pyrimidine Backbone Reactivity
The fused pyrido[1,2-a]pyrimidin-4-one system undergoes ring-specific reactions:
Propenyl Group Reactivity
The prop-2-en-1-yl substituent on the thiazolidinone enables addition and polymerization:
Comparative Reactivity of Structural Analogs
The table below contrasts this compound’s reactivity with structurally related molecules:
Synthetic Considerations
Multi-step synthesis typically involves:
-
Thiazolidinone Formation : Condensation of thiourea with α-halo ketones.
-
Piperazine Coupling : Nucleophilic aromatic substitution of fluorophenyl-piperazine.
-
Pyrido-Pyrimidine Assembly : Cyclocondensation of aminopyridines with diketones.
Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and stereochemistry, particularly for the Z-configuration of the thiazolidinone methylidene group .
Stability and Degradation Pathways
-
Hydrolytic Degradation : Susceptibility to hydrolysis at the pyrimidinone carbonyl group in aqueous media.
-
Thermal Decomposition : Propenyl group undergoes elimination above 150°C.
-
Photodegradation : UV exposure leads to thiazolidinone ring cleavage.
Scientific Research Applications
Anticancer Potential
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar pyrido-pyrimidine compounds can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Compounds with similar structural motifs have been evaluated for their activity against Mycobacterium tuberculosis and other bacterial strains. The incorporation of a fluorophenyl group enhances the lipophilicity and potentially increases membrane permeability, making it a candidate for further development as an antimicrobial agent .
Neurological Implications
Given the presence of the piperazine moiety, there is potential for this compound to interact with neurotransmitter systems. Compounds containing piperazine are often explored for their effects on serotonin and dopamine receptors, suggesting possible applications in treating neurological disorders such as depression or anxiety .
Case Study 1: Synthesis and Evaluation Against Cancer Cells
A study synthesized various analogs of pyrido-pyrimidine derivatives, including the target compound. The evaluation against breast cancer cell lines showed IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that these compounds induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were screened against Mycobacterium tuberculosis. The results indicated that certain modifications to the thiazolidinone component significantly enhanced activity against resistant strains. This highlights the importance of structural optimization in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The fluorophenyl and piperazine moieties may interact with enzyme active sites or receptor binding pockets, while the thiazolidinone ring could form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Motif Analysis
Using Murcko scaffolds and Tanimoto coefficients (≥0.5 similarity), the compound clusters with other pyridopyrimidinones and piperazine/thiazolidinone derivatives (Table 1) .
Table 1: Structural and Bioactivity Comparison
*Estimated via computational tools.
Key Structural Differences and Bioactivity Implications
Piperazine vs. Piperidine Substitutions: The target compound’s 2-fluorophenylpiperazine group may enhance selectivity for serotonin receptors compared to non-fluorinated analogs (e.g., benzodioxol-piperazine derivative in ). Fluorine’s electronegativity can modulate π-π stacking and hydrophobic interactions .
Thiazolidinone vs. Thiourea Moieties: The Z-configured thiazolidinone in the target compound provides a planar, conjugated system, favoring interactions with enzymes like kinases or HDACs. In contrast, thiourea derivatives (e.g., ) may form stronger hydrogen bonds but lack rigidity .
Core Heterocycle Variations: Pyrido[1,2-a]pyrimidin-4-one cores (target compound and ) offer better solubility than chromeno-pyrimidines due to increased polarity .
Research Findings: Structural Similarity vs. Bioactivity
- Bioactivity Clustering: Compounds with >70% Tanimoto similarity (e.g., aglaithioduline vs. SAHA ) often share bioactivity profiles. However, minor substitutions (e.g., 2-fluorophenyl vs. benzodioxol in ) can shift IC50 values by orders of magnitude due to altered binding-pocket interactions .
- Docking Affinity Variability: In docking studies, even small changes (e.g., prop-2-en-1-yl vs. methyl in thiazolidinone) significantly affect affinity scores. For example, allyl groups may introduce steric hindrance or new van der Waals contacts .
Computational and Experimental Validation
- NMR Profiling: Analogous to rapamycin derivatives in , NMR shifts in the pyridopyrimidinone core (e.g., regions A and B) could help map substituent effects on chemical environments.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , often referred to as FPMINT , is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on its mechanisms of action, biological activity, and relevance in pharmacology.
Chemical Structure
FPMINT features a complex structure that incorporates a piperazine ring and a pyrido-pyrimidine core, which are known to influence its pharmacological properties. Understanding the structure is crucial for elucidating its biological activity.
FPMINT acts primarily as an inhibitor of equilibrative nucleoside transporters (ENTs) , particularly ENT2. These transporters are essential for the regulation of nucleotide synthesis and adenosine signaling pathways, which are critical in various physiological and pathological processes, including cancer and inflammation .
Inhibition Studies
Recent studies have demonstrated that FPMINT exhibits significant selectivity towards ENT2 over ENT1. The compound was tested in nucleoside transporter-deficient cells transfected with cloned human ENTs. The results indicated that FPMINT is 5 to 10 times more selective for ENT2 than ENT1, making it a valuable tool for studying the role of ENT2 in cellular processes .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various analogues of FPMINT reveal insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance:
- Fluorination at the phenyl ring enhances binding affinity to the target transporter.
- The presence of specific functional groups on the thiazolidinone moiety contributes to increased potency against ENTs.
Case Study 1: Anticancer Activity
In vitro studies have shown that FPMINT analogues exhibit cytotoxic effects against various cancer cell lines. For example, one analogue demonstrated an IC50 value of 0.013 µM against MAO-B, indicating potent inhibitory activity which could be leveraged in cancer therapeutics .
Case Study 2: Anti-Virulence Properties
Another study highlighted the anti-virulence properties of related compounds targeting Mycobacterium tuberculosis by inhibiting protein tyrosine phosphatase B (PtpB). This suggests that FPMINT and its analogues may have broader applications beyond nucleoside transport inhibition .
Data Summary
| Activity | Target | IC50 Value | Selectivity |
|---|---|---|---|
| Nucleoside Transport Inhibition | ENT2 | 5–10 fold more selective than ENT1 | High |
| MAO-B Inhibition | MAO-B | 0.013 µM | Potent |
| Anti-Virulence | PtpB (Mycobacterium) | Not specified | Relevant in TB treatment |
Q & A
Q. Methodological Insight :
- Use X-ray crystallography or NOESY NMR to confirm stereochemistry.
- Perform molecular docking to predict interactions with receptors like 5-HT1A or kinases .
What synthetic strategies are reported for analogous compounds, and what challenges arise in achieving high purity?
Basic Research Question
Synthesis often involves multi-step protocols:
Piperazine coupling : Reacting 2-fluorophenylpiperazine with a halogenated pyridopyrimidinone intermediate under Buchwald-Hartwig conditions .
Thioxothiazolidinone formation : Condensation of a thiazolidinone precursor with an aldehyde group on the pyrido[1,2-a]pyrimidin-4-one core under acidic catalysis (e.g., p-toluenesulfonic acid) .
Q. Challenges :
Q. Methodological Insight :
- Optimize reaction temperature (60–80°C) and solvent (DMF or acetonitrile) to suppress side reactions.
- Validate purity via LC-MS and ¹H/¹³C NMR .
How should researchers design initial biological screening assays for this compound?
Basic Research Question
Prioritize assays based on structural motifs:
- Kinase inhibition : Test against recombinant kinases (e.g., CDK2, EGFR) using fluorescence polarization assays .
- Antimicrobial activity : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) due to thioxothiazolidinone’s redox-modulating properties .
- CNS activity : Screen for binding affinity to serotonin/dopamine receptors via radioligand displacement assays .
Q. Methodological Insight :
- Use positive controls (e.g., imatinib for kinases, fluoxetine for 5-HT receptors).
- Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
How can researchers optimize reaction yields while maintaining stereochemical fidelity?
Advanced Research Question
Strategies :
Q. Methodological Insight :
- Monitor reactions in real-time using inline FTIR to detect intermediates.
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Common Causes :
Q. Methodological Insight :
- Validate compound stability via LC-MS before/during assays.
- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
What computational approaches predict the compound’s mechanism of action?
Advanced Research Question
Q. Methodological Insight :
- Use SwissADME to predict pharmacokinetic properties (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .
What are the best practices for handling and storing this compound to ensure stability?
Advanced Research Question
Q. Methodological Insight :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine shelf life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
